6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 8th position on the benzene ring, along with a dihydro-oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and trifluoromethylated benzene derivatives.
Cyclization: The key step involves the cyclization of these derivatives with suitable amines and aldehydes under controlled conditions to form the oxazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Addition Reactions: The oxazine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzoxazines, quinoline derivatives, and dihydrobenzoxazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Similar in structure but lacks the oxazine ring.
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine: Similar but without the bromine atom.
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Similar but without the trifluoromethyl group.
Uniqueness
6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMSPNPXJRRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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